2-Iodo-4-methoxy-6-nitroaniline
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Overview
Description
2-Iodo-4-methoxy-6-nitro-phenylamine: is an organic compound with the molecular formula C7H7IN2O3 It is characterized by the presence of iodine, methoxy, and nitro groups attached to a phenylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methoxy-6-nitro-phenylamine typically involves multiple steps:
Methoxylation: The addition of a methoxy group.
Amination: The conversion of a nitro group to an amine group.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of standard organic synthesis techniques under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Iodo-4-methoxy-6-amino-phenylamine.
Substitution: Formation of various substituted phenylamines depending on the substituent introduced.
Scientific Research Applications
Chemistry: 2-Iodo-4-methoxy-6-nitro-phenylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of nitro and iodine substituents on biological activity. It can be used in the synthesis of bioactive molecules for drug discovery.
Industry: In the industrial sector, 2-Iodo-4-methoxy-6-nitro-phenylamine is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methoxy-6-nitro-phenylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The methoxy group can modulate the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
- 4-Iodo-2-methoxy-6-nitro-phenylamine
- 2-Iodo-3-methoxy-6-nitro-phenylamine
Comparison: 2-Iodo-4-methoxy-6-nitro-phenylamine is unique due to its specific substitution pattern on the phenylamine ring. The position of the iodine, methoxy, and nitro groups can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C7H7IN2O3 |
---|---|
Molecular Weight |
294.05 g/mol |
IUPAC Name |
2-iodo-4-methoxy-6-nitroaniline |
InChI |
InChI=1S/C7H7IN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 |
InChI Key |
PBEJYWQHRMULPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)N)[N+](=O)[O-] |
Origin of Product |
United States |
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